molecular formula C15H21ClN2O4S B11136239 N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentylalaninamide

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentylalaninamide

Cat. No.: B11136239
M. Wt: 360.9 g/mol
InChI Key: UASSECDYCVECMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentylalaninamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a sulfonyl group attached to a methoxyphenyl ring, which is further connected to a cyclopentylalaninamide moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentylalaninamide typically involves multiple steps:

    Formation of the Sulfonyl Chloride Intermediate: The initial step involves the chlorination of 5-chloro-2-methoxybenzenesulfonyl chloride. This reaction is usually carried out using thionyl chloride (SOCl~2~) under reflux conditions.

    Coupling with Alaninamide: The sulfonyl chloride intermediate is then reacted with N-cyclopentylalaninamide in the presence of a base such as triethylamine (TEA) to form the desired product. This step often requires careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentylalaninamide may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems can help maintain consistent quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it into a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to replace the chloro group.

Major Products

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.

    Reduction: Conversion to 5-chloro-2-methoxyphenyl sulfide.

    Substitution: Introduction of various functional groups like amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentylalaninamide is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound can be studied for its potential interactions with biological macromolecules. Its structural features may allow it to bind to specific proteins or enzymes, making it a candidate for drug development.

Medicine

In medicinal chemistry, N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentylalaninamide is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, warranting further investigation.

Industry

Industrially, this compound can be used in the development of new materials or as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a range of applications.

Mechanism of Action

The mechanism of action of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentylalaninamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The methoxyphenyl ring may also contribute to binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclohexylalaninamide
  • N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopropylalaninamide
  • N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclobutylalaninamide

Uniqueness

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentylalaninamide is unique due to its specific combination of functional groups and ring structures. This uniqueness allows it to participate in a broader range of chemical reactions compared to its analogs, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H21ClN2O4S

Molecular Weight

360.9 g/mol

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)sulfonylamino]-N-cyclopentylpropanamide

InChI

InChI=1S/C15H21ClN2O4S/c1-10(15(19)17-12-5-3-4-6-12)18-23(20,21)14-9-11(16)7-8-13(14)22-2/h7-10,12,18H,3-6H2,1-2H3,(H,17,19)

InChI Key

UASSECDYCVECMG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1CCCC1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.